

Application Notes and Protocols for Tube Formation Assay with Ki 23057

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Compound of Interest

Compound Name: Ki 23057

Cat. No.: B1683903

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro tube formation assay to assess the anti-angiogenic potential of **Ki 23057**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3][4] The tube formation assay is a widely used in vitro method to model and quantify the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[2][5][6]

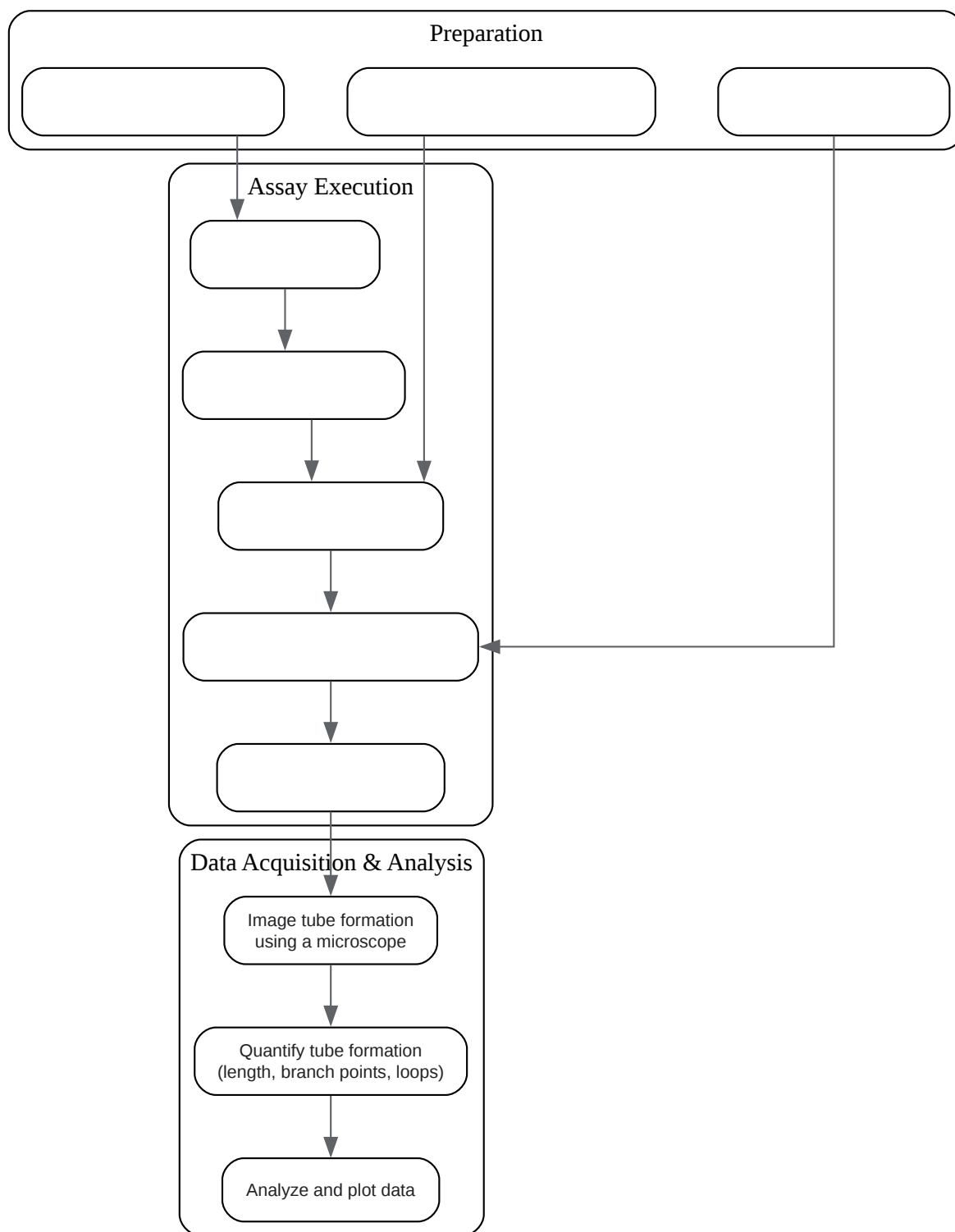
Ki 23057 is a small molecule synthetic tyrosine kinase inhibitor that specifically targets VEGFR2, blocking its autophosphorylation.[7] By inhibiting VEGFR2, **Ki 23057** has been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF and to inhibit their ability to form tubular networks.[7] This makes the tube formation assay an ideal platform to study the anti-angiogenic effects of **Ki 23057**.

Principle of the Assay

Endothelial cells, when cultured on a basement membrane extract (BME) matrix, such as Matrigel® or Cultrex®, will differentiate and form a network of tube-like structures.[5][6] This process mimics the in vivo formation of capillaries. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of branch points, and enclosed loops, serves as an indicator of angiogenic activity.[8][9] The inhibitory effect of compounds like **Ki 23057** can be assessed by treating the endothelial cells with the compound and observing the reduction in tube formation compared to a vehicle control.

Experimental Workflow

The following diagram illustrates the major steps involved in performing the tube formation assay with **Ki 23057**.



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*Experimental workflow for the tube formation assay with **Ki 23057**.*

Detailed Experimental Protocol

Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)
- **Ki 23057**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Calcein AM (for fluorescent imaging, optional)
- Sterile, pre-chilled 96-well plates
- Sterile, pre-chilled pipette tips

Protocol Steps

1. Preparation of Basement Membrane Extract (BME) Plate

- Thaw the BME solution overnight on ice in a 4°C refrigerator.^[10] All subsequent steps involving BME should be performed on ice using pre-chilled plates and pipette tips to prevent premature gelation.^{[3][6][10]}
- Using a pre-chilled pipette tip, add 50 µL of the thawed BME solution to each well of a pre-chilled 96-well plate.^{[1][2]}
- Ensure the BME is spread evenly across the surface of each well by gently tapping the plate.^[1]
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.^{[1][8]}

2. Endothelial Cell Culture and Seeding

- Culture HUVECs in Endothelial Cell Growth Medium in a 37°C incubator with 5% CO₂. Use cells at early passages (P2-P6) for optimal results.[\[11\]](#)
- When cells reach 70-90% confluency, harvest them using Trypsin-EDTA.[\[11\]](#)
- Resuspend the harvested cells in a serum-reduced medium (e.g., 0.5-5% serum) to a final concentration of $2-4 \times 10^5$ cells/mL.[\[2\]](#)[\[10\]](#)
- Once the BME has solidified, carefully add 100 µL of the cell suspension (containing 20,000 - 40,000 cells) to each well.[\[8\]](#)

3. Treatment with **Ki 23057**

- Prepare a stock solution of **Ki 23057** in DMSO.
- Perform serial dilutions of the **Ki 23057** stock solution in the same serum-reduced medium used for cell suspension to achieve the desired final concentrations.
- Immediately after seeding the cells, add the diluted **Ki 23057** or vehicle control (DMSO at the same final concentration) to the respective wells.
- Include the following controls:
 - Negative Control: Cells with vehicle (DMSO) only.
 - Positive Control (optional): A known angiogenesis inhibitor (e.g., Suramin or Vinblastine).[\[1\]](#)
 - Untreated Control: Cells in medium without any treatment.

4. Incubation and Visualization

- Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours.[\[1\]](#)[\[2\]](#) The optimal incubation time may vary depending on the cell type and should be determined empirically. Monitor for tube formation periodically.

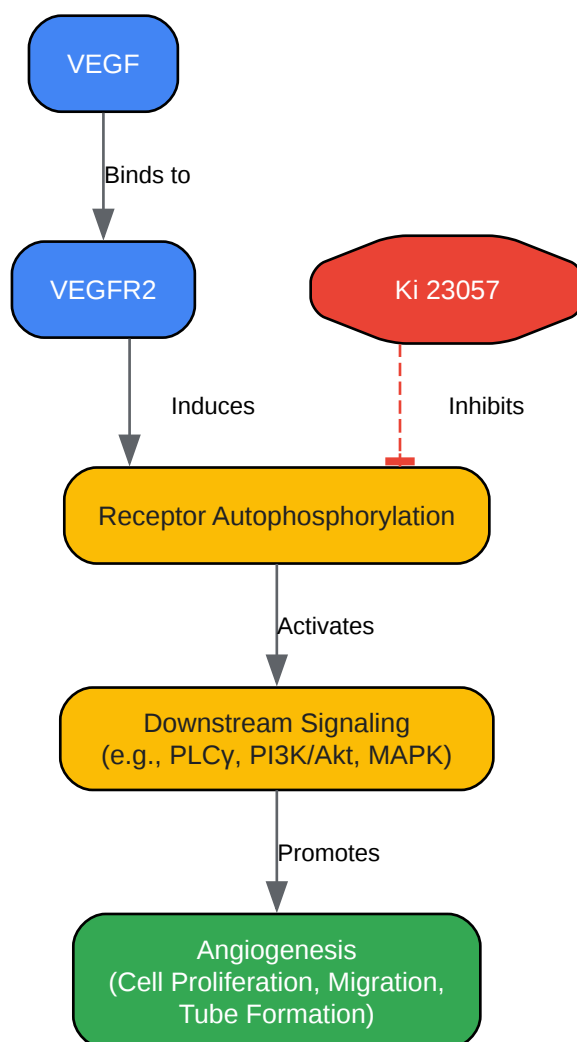
- Visualize the formation of capillary-like structures using an inverted phase-contrast microscope.
- (Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.[\[6\]](#)[\[12\]](#)

5. Data Acquisition and Analysis

- Capture images from at least three different fields per well.
- Quantify the extent of tube formation using an image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[\[8\]](#)
- The following parameters should be measured:
 - Total Tube Length: The sum of the lengths of all tubes.
 - Number of Branch Points: The number of intersections between tubes.
 - Number of Loops: The number of enclosed areas formed by the tubes.[\[8\]](#)[\[9\]](#)

Signaling Pathway of Ki 23057 in Angiogenesis Inhibition

Ki 23057 exerts its anti-angiogenic effect by inhibiting the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and differentiation.



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*VEGF signaling pathway and the inhibitory action of **Ki 23057**.*

Data Presentation

The quantitative data obtained from the image analysis should be summarized in a table for clear comparison between different treatment groups.

Treatment Group	Concentration	Total Tube Length (μm)	Number of Branch Points	Number of Loops
Untreated Control	-	Mean ± SD	Mean ± SD	Mean ± SD
Vehicle Control	(e.g., 0.1% DMSO)	Mean ± SD	Mean ± SD	Mean ± SD
Ki 23057	Low Conc. (e.g., 1 μM)	Mean ± SD	Mean ± SD	Mean ± SD
Ki 23057	Mid Conc. (e.g., 10 μM)	Mean ± SD	Mean ± SD	Mean ± SD
Ki 23057	High Conc. (e.g., 50 μM)	Mean ± SD	Mean ± SD	Mean ± SD
Positive Control	(e.g., Suramin 10 μM)	Mean ± SD	Mean ± SD	Mean ± SD

Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

Troubleshooting

Issue	Possible Cause	Solution
No Tube Formation	Cells are at a high passage number.	Use endothelial cells at a low passage (P2-P6). [11]
BME concentration is too low.	Ensure the BME forms a thick enough gel layer.	
Incomplete Tube Network	Cell seeding density is too low.	Optimize the cell seeding density. [11]
Cell Monolayer Formation	Cell seeding density is too high.	Reduce the number of cells seeded per well. [11]
High Well-to-Well Variability	Uneven coating of BME.	Ensure even spreading of BME and avoid bubbles. [10]
Inconsistent cell seeding.	Ensure a homogenous cell suspension and accurate pipetting.	

Conclusion

This protocol provides a comprehensive framework for utilizing the tube formation assay to evaluate the anti-angiogenic properties of **Ki 23057**. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively assess the potential of this compound as an anti-angiogenic agent for therapeutic development. Careful optimization of cell density and incubation times will ensure reproducible and reliable results.

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